molecular formula C15H21N3OS2 B2433317 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide CAS No. 392239-57-5

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2433317
CAS No.: 392239-57-5
M. Wt: 323.47
InChI Key: USYXYCCVOKTIEZ-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C15H21N3OS2 and its molecular weight is 323.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Noncovalent Interactions and Structural Analysis

  • Quantitative Assessment of Noncovalent Interactions : Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide, has highlighted the importance of noncovalent interactions in stabilizing crystal structures. These studies employ crystallography and quantum theory analysis to understand the molecular interactions and design more effective molecules (El-Emam et al., 2020).

Biological Activities

  • Antimicrobial and Anti-Inflammatory Activities : Synthesis and evaluation of 1,3,4-oxadiazoles and thiadiazoles derivatives of adamantane have shown promising antimicrobial activities against various bacteria and fungi, including Candida albicans. Additionally, these compounds exhibited significant anti-inflammatory effects in vivo, indicating their potential as therapeutic agents (Kadi et al., 2007).

Synthetic Methodologies

  • Facile Synthesis Approaches : Innovative synthetic methodologies have been developed for creating adamantane-1-carboxamide derivatives. These methods focus on efficient routes to synthesize compounds with potential biological activities, demonstrating the versatility of adamantane-based structures in drug development (Su et al., 2011).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS2/c1-2-20-14-18-17-13(21-14)16-12(19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYXYCCVOKTIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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